

Comparative Guide: LC-MS Fragmentation Pattern of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde

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Compound of Interest

Compound Name:	1-Cyclopropyl-1H-pyrazole-3-carbaldehyde
CAS No.:	1823349-88-7
Cat. No.:	B2695869

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Executive Summary

Objective: To provide a definitive structural confirmation guide for **1-Cyclopropyl-1H-pyrazole-3-carbaldehyde** (CAS: 1039748-48-5) using LC-MS/MS fragmentation dynamics. Context: In drug discovery, distinguishing between pyrazole regioisomers (1,3- vs. 1,4- vs. 1,5-substitution) is critical for Structure-Activity Relationship (SAR) integrity. This guide compares the fragmentation of the target compound against its closest structural isomers and analogs, providing a self-validating analytical workflow.

Compound Profile & Chemical Identity

Property	Detail
Compound Name	1-Cyclopropyl-1H-pyrazole-3-carbaldehyde
CAS Number	1039748-48-5
Molecular Formula	C
	H
	N
	O
Exact Mass	136.0637 Da
Parent Ion [M+H]	137.07 Da
Key Functional Groups	Pyrazole core, Aldehyde (C-3), Cyclopropyl (N-1)

Experimental Protocol (Standardized)

To ensure reproducibility of the fragmentation patterns described below, the following LC-MS conditions are recommended. These parameters favor the generation of diagnostic ions for pyrazole aldehydes.

- Instrument: Q-TOF or Triple Quadrupole MS (ESI+ Mode).
- Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 μ m).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes.
- Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile and stable fragments.

Mechanistic Fragmentation Analysis

The fragmentation of **1-Cyclopropyl-1H-pyrazole-3-carbaldehyde** is governed by two dominant mechanisms: Alpha-cleavage (CO loss) and Ring-strain relief (Cyclopropyl).

Primary Pathway: The Aldehyde Loss

The most abundant transition in the MS2 spectrum is the neutral loss of carbon monoxide (CO, 28 Da). Unlike aliphatic aldehydes, the pyrazole aromatic system stabilizes the resulting cation, making this a high-intensity transition.

- Transition:

137

109

- Mechanism: Inductive cleavage of the carbonyl carbon followed by charge stabilization on the pyrazole nitrogen.

Secondary Pathway: Pyrazole Ring Disintegration

Following the loss of CO, the resulting ion (

109, 1-cyclopropylpyrazole cation) undergoes characteristic heterocyclic fragmentation.

- Loss of HCN (27 Da): Cleavage of the pyrazole ring, typically involving N2 and C3.
- Loss of N

(28 Da): Direct extrusion of dinitrogen from the hydrazine moiety of the pyrazole.

Tertiary Pathway: Cyclopropyl Modification

While the cyclopropyl group is relatively robust, high collision energies can trigger ring opening or the loss of the cyclopropyl substituent (C

H

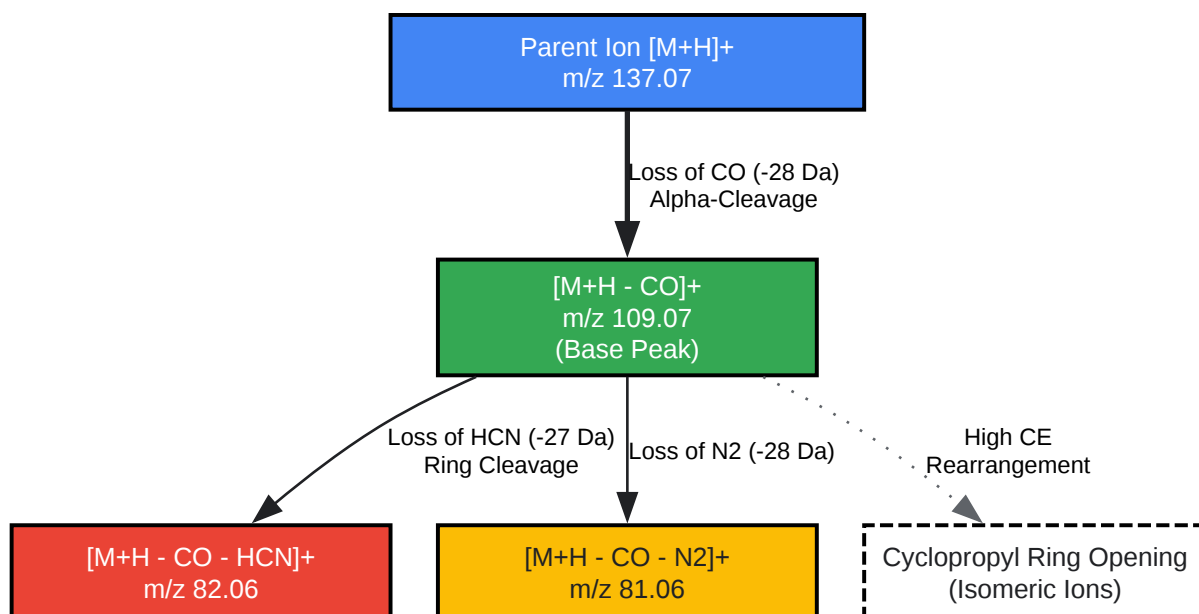
radical or C

H

neutral).

Visualization of Signaling Pathway

The following diagram illustrates the logical flow of fragmentation events.



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Caption: Stepwise fragmentation pathway of **1-Cyclopropyl-1H-pyrazole-3-carbaldehyde** in ESI+ mode.

Comparative Analysis: Isomers & Alternatives

Differentiation of the 3-carbaldehyde from its 4-carbaldehyde isomer is the primary analytical challenge. While mass transitions are identical, relative abundances and retention times differ due to the "Ortho Effect" and dipole moments.

Table 1: Diagnostic Comparison of Pyrazole Derivatives

Feature	1-Cyclopropyl...-3-carbaldehyde (Target)	1-Cyclopropyl...-4-carbaldehyde (Isomer)	1-Isopropyl...-3-carbaldehyde (Analog)
Parent Ion ()	137.07	137.07	139.09
Primary Fragment	109 (-CO)	109 (-CO)	111 (-CO)
Diagnostic Ratio	High [109]/[137] ratio due to stability of 3-cation.	Lower [109]/[137] ratio; aldehyde at C4 is electronically distinct.	Loss of C H (42 Da) from isopropyl is common (97).
Retention Time	Typically elutes later than 4-isomer on C18 (lower polarity).	Typically elutes earlier (higher polarity due to symmetry).	Elutes later (more lipophilic).
Key Differentiator	Absence of significant 97 (Propene loss).	Proximity Effect: C4 aldehyde may interact with C3/C5 protons differently.	Presence of 97 (Isopropyl-specific loss).

Mechanism of Differentiation

- Regioisomerism (3- vs 4-position):
 - In the 4-carbaldehyde, the carbonyl oxygen is flanked by protons at C3 and C5.
 - In the 3-carbaldehyde, the carbonyl is adjacent to the N2 nitrogen and the C4 proton. The interaction between the aldehyde oxygen and the N2 lone pair in the 3-isomer affects the basicity and protonation site, often leading to a distinct fragmentation efficiency (higher stability of the parent ion compared to the 4-isomer).
- Substituent Analysis (Cyclopropyl vs Isopropyl):

- Isopropyl groups readily eliminate propene (neutral loss of 42 Da) via a McLafferty-type rearrangement or simple elimination.
- Cyclopropyl groups are more resistant to simple elimination. They typically require ring opening before loss, making the $[M+H-CO]^+$ ion the dominant species for the cyclopropyl derivative, whereas the isopropyl derivative will show a mix of $[M+H-CO]^+$ and $[M+H-C_3H_6]^+$.

Summary of Validation Workflow

To confirm the identity of **1-Cyclopropyl-1H-pyrazole-3-carbaldehyde** in a sample:

- Check Parent: Observe

137.07.
- Verify Primary Loss: Confirm dominant daughter ion at

109 (Loss of CO).
- Exclude Analog: Ensure no significant loss of 42 Da (excludes isopropyl analog).
- Regioisomer Check: If the 4-isomer is a potential impurity, compare Retention Time (RT). The 3-isomer is generally less polar and retains longer on C18 columns than the 4-isomer.

References

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